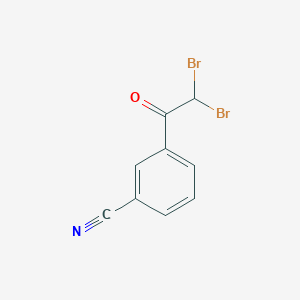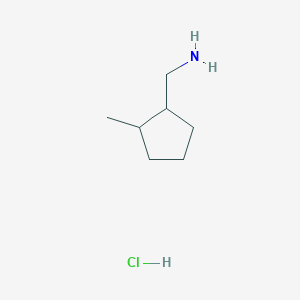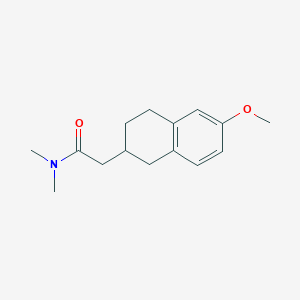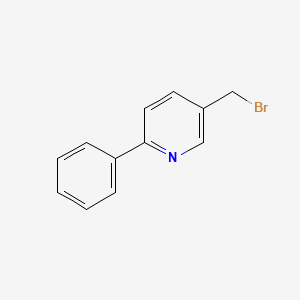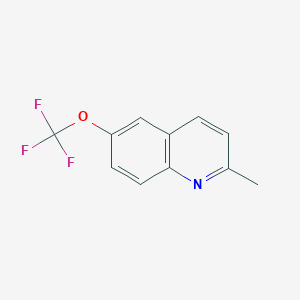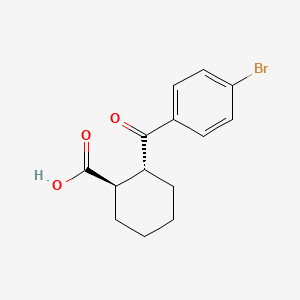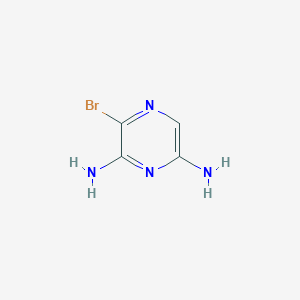
2-chloro-N-(3-methoxyphenyl)propanamide
Overview
Description
“2-chloro-N-(3-methoxyphenyl)propanamide” is a chemical compound with the molecular formula C10H12ClNO2 . It is a halogenated derivative of a secondary amide bearing an aromatic substituent .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide backbone with a chlorine atom and a methoxyphenyl group attached . The C(=O)—N(H)—Car—Car torsion angle rules out the presence of resonance spanning the amide as well as the aromatic system .Scientific Research Applications
Melatonin Receptor Binding Studies
2-Chloro-N-(3-Methoxyphenyl)Propanamide has been studied for its binding affinities as a potential melatonin analog. Research conducted on a series of substituted phenylalkyl amides, including this compound, aimed to investigate the nature of the melatonin receptor binding site. Specifically, the compound demonstrated substantial binding affinity, highlighting its potential utility in studying melatonin receptor interactions (Garratt et al., 1996).
Bioactive Constituents Research
This compound has been isolated from natural sources such as Jolyna laminarioides, showing biological activity including chymotrypsin inhibitory activity and effectiveness against certain bacterial strains. Such studies suggest its potential as a bioactive compound in various medical and biochemical applications (Atta-ur-Rahman et al., 1997).
Synthesis of Lipoxygenase Inhibitors
Research on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, closely related to this compound, has been conducted for their potential as lipoxygenase inhibitors. Such compounds, due to their structure and biological activity, are of interest in the development of new therapeutic agents (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial Activity Research
Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial properties. These studies are crucial in the search for new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Gorbovoi et al., 2008).
properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(11)10(13)12-8-4-3-5-9(6-8)14-2/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWUXIJTVDGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21262-11-3 | |
| Record name | 2-Chloro-N-(3-methoxyphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21262-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



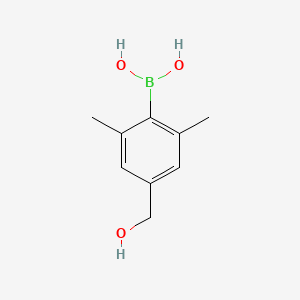

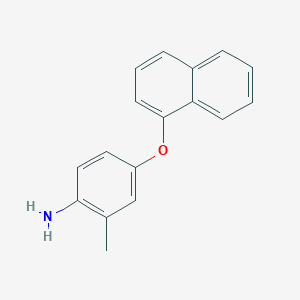
![4-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B3115873.png)
